molecular formula C9H7ClN2 B074933 5-Chloro-1-phenyl-1H-pyrazole CAS No. 1127-84-0

5-Chloro-1-phenyl-1H-pyrazole

Cat. No.: B074933
CAS No.: 1127-84-0
M. Wt: 178.62 g/mol
InChI Key: OIYKQIJGNAJVOI-UHFFFAOYSA-N
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Description

5-Chloro-1-phenyl-1H-pyrazole is a versatile and high-value chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound serves as a critical synthetic intermediate and a privileged structural motif for the development of novel bioactive molecules. Its core structure, featuring a chlorinated pyrazole ring N-linked to a phenyl group, allows for facile further functionalization via cross-coupling reactions and nucleophilic substitutions, making it an ideal building block for constructing compound libraries. Researchers utilize this compound extensively in the synthesis of potential pharmacologically active agents, particularly as a precursor for ligands targeting various enzymes and receptors. Its mechanism of action is application-dependent; when incorporated into larger molecular architectures, it can contribute to binding affinity and selectivity, often interacting with biological targets through π-π stacking, hydrophobic interactions, and halogen bonding facilitated by the chlorine atom. This reagent is indispensable for investigating structure-activity relationships (SAR) in the pursuit of new inhibitors, agonists, and antagonists across multiple therapeutic areas.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-1-phenylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-9-6-7-11-12(9)8-4-2-1-3-5-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIYKQIJGNAJVOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501347880
Record name 5-Chloro-1-phenyl-1H-pyrazole
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URL https://comptox.epa.gov/dashboard/DTXSID501347880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1127-84-0
Record name 5-Chloro-1-phenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501347880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Sophisticated Synthetic Methodologies for 5 Chloro 1 Phenyl 1h Pyrazole and Its Functionalized Analogues

Classical and Contemporary Approaches to Pyrazole (B372694) Ring Construction

The construction of the pyrazole ring is a fundamental process in organic synthesis, with a rich history of established methods and a continuous drive towards the development of more efficient and versatile protocols. These approaches can be broadly categorized into cyclocondensation and condensation reactions, multi-component reactions, and 1,3-dipolar cycloaddition strategies.

Cyclocondensation and Condensation Reactions in Pyrazole Synthesis

Cyclocondensation reactions represent one of the most traditional and widely utilized methods for pyrazole synthesis. This approach typically involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. mdpi.comnih.gov The versatility of this method lies in the ready availability of a wide range of starting materials, allowing for the synthesis of a diverse library of substituted pyrazoles.

Key substrates for cyclocondensation include:

1,3-Diketones: React with hydrazines to form pyrazoles, often with regioselectivity challenges if the diketone is unsymmetrical.

β-Ketoesters: Provide a route to pyrazolones, which can be further functionalized.

α,β-Unsaturated Ketones and Aldehydes (Chalcones): These substrates react with hydrazines to initially form pyrazolines, which can then be oxidized to the corresponding pyrazoles. mdpi.commdpi.com The use of catalysts like copper triflate in ionic liquids has been shown to facilitate this transformation. nih.gov

Acetylenic Ketones: The reaction of acetylenic ketones with hydrazine derivatives is a long-established method for pyrazole synthesis, though it can lead to mixtures of regioisomers. mdpi.com

The reaction conditions for these cyclocondensations can vary significantly, from traditional heating in a solvent to more modern techniques like microwave irradiation and the use of solid supports or catalysts to improve efficiency and selectivity. mdpi.com For instance, the synthesis of 3,5-disubstituted-1H-pyrazoles has been successfully achieved under microwave irradiation and solvent-free conditions. mdpi.com

Multi-Component Reactions (MCRs) for Diverse Pyrazole Scaffolds

Multi-component reactions (MCRs) have emerged as a powerful tool in modern organic synthesis, offering significant advantages in terms of efficiency, atom economy, and the generation of molecular diversity. mdpi.comeurekaselect.comrsc.orgnih.govnih.gov In the context of pyrazole synthesis, MCRs allow for the one-pot construction of complex pyrazole scaffolds from three or more starting materials, avoiding the need for isolation of intermediates. mdpi.comeurekaselect.comrsc.orgnih.govnih.gov

Several MCR strategies have been developed for pyrazole synthesis, often involving the in situ generation of a key intermediate that then undergoes cyclization. For example, a three-component reaction of an aldehyde, a β-ketoester, and a hydrazine can be employed to produce highly substituted pyrazoles. beilstein-journals.org Similarly, five-component reactions have been reported for the synthesis of complex pyrano[2,3-c]pyrazoles. mdpi.com The use of catalysts, such as ytterbium perfluorooctanoate [Yb(PFO)3], can significantly enhance the efficiency of these reactions. beilstein-journals.org The choice of catalyst and reaction conditions can also influence the regioselectivity of the final pyrazole product.

Table 1: Examples of Multi-Component Reactions for Pyrazole Synthesis
Number of ComponentsStarting MaterialsKey FeaturesReference
ThreeAldehydes, β-ketoesters, hydrazinesEfficient one-pot synthesis of persubstituted pyrazoles. beilstein-journals.org
FourAldehydes, malononitrile, ethyl 4-chloro-3-oxobutanoate, hydrazine hydrateSynthesis of pyrano[2,3-c]pyrazole derivatives. mdpi.com
Five5-methyl-1,3,4-thiadiazole-2-thiol, aldehydes, malononitrile, ethyl 4-chloro-3-oxobutanoate, hydrazine hydrateSolvent-free synthesis of highly substituted pyrano[2,3-c]pyrazoles. mdpi.com

1,3-Dipolar Cycloaddition Strategies in Pyrazole Formation

The 1,3-dipolar cycloaddition reaction is a powerful and highly regioselective method for the construction of five-membered heterocyclic rings, including pyrazoles. nih.gov This strategy involves the reaction of a 1,3-dipole, such as a nitrile imine or a diazo compound, with a dipolarophile, typically an alkyne or an alkene. nih.govorganic-chemistry.org

Nitrile imines, often generated in situ from the corresponding hydrazonoyl halides, react readily with alkynes to afford a wide range of substituted pyrazoles. nih.gov The use of alkyne surrogates, such as α-bromocinnamaldehyde, has also been reported, providing a facile and regioselective route to 1,3,4,5-tetrasubstituted pyrazoles. nih.gov Diazo compounds, such as ethyl diazoacetate, can also be employed as the 1,3-dipole in reactions with alkynes to produce pyrazole derivatives. unisi.it These reactions can be catalyzed by Lewis acids or conducted under thermal or microwave conditions. A notable advantage of this method is the high degree of control over the regiochemistry of the resulting pyrazole.

Targeted Synthesis of 5-Chloro-1-phenyl-1H-pyrazole and Key Precursors

The synthesis of this compound often starts from readily available precursors such as 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. A common method involves the reaction of this pyrazolone (B3327878) with a chlorinating agent like phosphorus oxychloride (POCl₃). mdpi.comchemicalbook.com This reaction proceeds via the conversion of the pyrazolone to the corresponding 5-chloropyrazole derivative.

A specific synthetic protocol involves adding 3-methyl-1-phenyl-5-pyrazolone to phosphorus oxychloride and heating the mixture. chemicalbook.com The reaction temperature is carefully controlled, initially warming to 60°C and then allowing a natural increase to 80°C before further heating to 110°C for a couple of hours. chemicalbook.com After the reaction is complete, the mixture is poured into water, and the resulting oily product, 5-chloro-3-methyl-1-phenylpyrazole, is separated and purified by vacuum distillation, affording a high yield of the desired product. chemicalbook.com

Vilsmeier-Haack Reaction in the Functionalization of Pyrazole Rings

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. nih.govorganic-chemistry.orgname-reaction.com In the context of pyrazole chemistry, this reaction is particularly valuable for introducing a formyl group at the C4-position of the pyrazole ring. scispace.comchemmethod.comresearchgate.net The reaction utilizes a Vilsmeier reagent, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a dehydrating agent, most commonly phosphorus oxychloride (POCl₃). nih.govorganic-chemistry.org

The Vilsmeier-Haack reaction can also be used to achieve both chlorination and formylation in a single step. For instance, the reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with the Vilsmeier reagent leads to the formation of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. mdpi.comstmjournals.com This transformation is a key step in the synthesis of various functionalized pyrazole derivatives. The reaction conditions, such as temperature and the stoichiometry of the reagents, can be optimized to achieve high yields of the desired product. scispace.com

Table 2: Vilsmeier-Haack Reaction Conditions for Pyrazole Functionalization
Starting MaterialReagentsProductKey FindingsReference
1-methyl-3-propyl-5-chloro-1H-pyrazoleDMF, POCl₃5-chloro-1-methyl-3-propyl-1H-pyrazole-4-carbaldehydeOptimal conditions found to be excess DMF and POCl₃ at 120°C. scispace.com
3-methyl-1-phenyl-1H-pyrazol-5(4H)-oneDMF, POCl₃5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehydeReaction involves both chloroformylation and formylation. mdpi.com
HydrazonesDMF, POCl₃Pyrazole carbaldehydesHydrazones can be cyclized and formylated in one pot. chemmethod.com

The mechanism of the Vilsmeier-Haack reaction begins with the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion, from the reaction of DMF and POCl₃. wikipedia.orgchemistrysteps.com The electron-rich C4-position of the pyrazole ring then acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. nih.gov This electrophilic aromatic substitution leads to the formation of an iminium ion intermediate. wikipedia.org Subsequent hydrolysis of this intermediate during aqueous workup yields the final formylated pyrazole. organic-chemistry.orgname-reaction.com

In cases where the starting material is a pyrazolone, the reaction mechanism is more complex and involves both chlorination and formylation. The hydroxyl group of the pyrazolone tautomer is believed to react with the Vilsmeier reagent or POCl₃, leading to its conversion into a good leaving group. Subsequent nucleophilic attack by the chloride ion results in the formation of the 5-chloropyrazole. The formylation then proceeds on this chlorinated pyrazole intermediate as described above. The precise sequence of these events can be influenced by the specific reaction conditions and the nature of the substituents on the pyrazole ring.

Regioselective Synthesis of this compound Derivatives

The regioselective synthesis of pyrazoles is crucial for controlling the substitution pattern on the heterocyclic ring, which in turn dictates the molecule's properties and biological activity. A notable strategy for achieving regioselectivity in the synthesis of this compound derivatives involves the cyclocondensation of unsymmetrical 1,3-dicarbonyl compounds with phenylhydrazine. The reaction of a β-keto ester with phenylhydrazine can potentially yield two regioisomers. However, by carefully controlling the reaction conditions, such as solvent and temperature, the formation of the desired 1,5-disubstituted pyrazole can be favored.

For instance, the synthesis of (5‐chloro‐2‐methoxyphenyl) (5‐alkyl‐3‐(substituted) (phenyl/alkyl)‐1H‐pyrazol‐1‐yl) methanones has been achieved with good to excellent yields (73-94%) and high regioselectivity. researchgate.net This demonstrates the feasibility of directing the cyclization to obtain the desired isomer. Another approach involves the 1,3-dipolar cycloaddition of nitrilimines, generated in situ from hydrazonoyl chlorides, with activated alkenes. This method has been successfully employed for the regioselective synthesis of 1,3,4,5-tetrasubstituted pyrazoles. mdpi.com The choice of the alkene component and the reaction conditions are critical in directing the regiochemical outcome of the cycloaddition.

Advanced Synthetic Protocols for Halogenated Pyrazoles

The introduction of a halogen atom, such as chlorine, onto the pyrazole ring is a key step in the synthesis of this compound. Advanced synthetic protocols often utilize versatile starting materials and efficient halogenating agents. One common precursor is 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, which can be readily synthesized from the condensation of ethyl acetoacetate and phenylhydrazine. mdpi.com

A widely used method for the chlorination of the pyrazolone precursor is the Vilsmeier-Haack reaction. mdpi.com This reaction employs a mixture of phosphorus oxychloride (POCl₃) and a tertiary amide, typically N,N-dimethylformamide (DMF), to achieve both formylation at the C4 position and chlorination at the C5 position, yielding 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. researchgate.netmdpi.com This intermediate serves as a valuable building block for further functionalization.

Another advanced strategy involves a direct cyclization/chlorination of hydrazines using 1,3,5-trichloroisocyanuric acid (TCCA) as both an oxidant and a chlorinating agent. mdpi.com This one-pot method allows for the concurrent construction of the pyrazole ring and its functionalization, providing an efficient route to 4-chloropyrazoles under mild conditions. mdpi.com

Green Chemistry and Sustainable Synthetic Routes for Pyrazole Derivatives

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methodologies. Green chemistry principles are increasingly being applied to the synthesis of pyrazole derivatives to minimize waste, reduce energy consumption, and utilize less hazardous reagents.

Microwave-Assisted Synthesis of this compound Analogues

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant advantages such as reduced reaction times, increased yields, and enhanced reaction selectivity. jchr.orgdergipark.org.trlew.ro The synthesis of various pyrazole derivatives, including those with chloro and phenyl substituents, has been successfully achieved using microwave irradiation. researchgate.netnih.gov

For example, the cyclization of chalcones with hydrazine hydrate to form pyrazole derivatives can be efficiently carried out under microwave irradiation in the presence of a catalytic amount of glacial acetic acid. mdpi.com This method often leads to higher yields in significantly shorter reaction times compared to conventional heating methods. jchr.org A solvent-free, microwave-assisted approach has also been described for the ring-opening reactions of phenyl glycidyl ether with pyrazoles, demonstrating the versatility of this technology in generating functionalized pyrazole analogues. nih.gov

The following table summarizes representative examples of microwave-assisted pyrazole synthesis:

Starting MaterialsProductReaction ConditionsYield (%)Reference
Chalcones, Hydrazine Hydrate1-[5-(Substituted Aryl)-1H-Pyrazol-3-yl]-3,5-Diphenyl-1H-1,2,4-TriazoleMicrowave (280 W), Glacial Acetic Acid, 10 minGood mdpi.com
3-Chloro-5-methyl-1H-pyrazole, Phenyl Glycidyl Ether1-(3-Chloro-5-methyl-1H-pyrazol-1-yl)-3-phenoxypropan-2-olMicrowave, 120 °C, 1 min26 nih.gov
Ethyl Acetoacetate, Hydrazine Hydrate3-Methyl-5-pyrazoloneMicrowave (280 W), 30 sec - 2 minNot specified jchr.org

Flow Chemistry Applications in Pyrazole Synthesis

Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and facile scalability. nih.govneuroquantology.comnih.gov While specific applications for the synthesis of this compound are not extensively documented, the principles of flow chemistry have been successfully applied to the synthesis of a variety of substituted pyrazoles. nih.govresearchgate.net

A two-stage synthesis of pyrazoles from acetophenones has been developed using a flow chemistry setup. researchgate.net This process involves the initial formation of an enaminone intermediate, followed by condensation with hydrazine to yield the pyrazole product. The use of a continuous-flow system allows for rapid optimization of reaction conditions and efficient production. researchgate.net Furthermore, a continuous-flow process for the synthesis of N-aryl-5-methylpyrazoles has been reported, highlighting the potential for safer handling of potentially hazardous intermediates like diazonium salts. nih.gov

Polymer-Supported Reagents and Solid-Phase Synthesis for Pyrazole Derivatives

The use of polymer-supported reagents and solid-phase synthesis offers significant advantages in terms of ease of purification, the potential for automation, and the generation of compound libraries. While specific examples for the synthesis of this compound are limited, the general strategies have been applied to the synthesis of various pyrazole derivatives.

An efficient method for the solid-supported synthesis of 5-N-alkylamino and 5-N-arylamino pyrazoles has been described. nih.gov This approach utilizes resin-immobilized β-ketoamides as starting materials, which are then reacted with hydrazines and Lawesson's reagent to form the resin-bound 5-aminopyrazole. Cleavage from the solid support then yields the final product. nih.gov This methodology allows for the rapid generation of a diverse range of substituted pyrazoles. The integration of pyrazole units into porous organic polymers via multicomponent tandem polymerization has also been demonstrated, showcasing the versatility of polymer-based approaches in creating functional materials.

Metal-Catalyzed Reactions in the Synthesis of this compound and Related Structures

Transition-metal catalysis has become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. In the context of this compound synthesis, metal-catalyzed reactions, particularly those involving palladium, play a crucial role in both the construction of the pyrazole core and its subsequent functionalization. bohrium.comdntb.gov.uaresearchgate.netnih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are widely used to introduce aryl or vinyl substituents onto the pyrazole ring. For instance, a palladium-catalyzed C-H arylation of N-phenylpyrazoles has been reported, providing a direct method for the functionalization of the phenyl ring. This approach utilizes the pyrazole ring as a directing group to achieve regioselective C-H activation and subsequent arylation.

Furthermore, a direct cyclization/chlorination strategy for the synthesis of 4-chloropyrazoles can be followed by a palladium-catalyzed Suzuki coupling to introduce various aryl groups at the 4-position of the pyrazole ring. mdpi.com This sequential approach allows for the efficient construction of highly functionalized pyrazole derivatives.

The following table provides an example of a metal-catalyzed reaction for the functionalization of a pyrazole derivative:

ReactantsCatalyst/ReagentsProductYield (%)Reference
4-Chloropyrazole derivative, Arylboronic acidPd(PPh₃)₄, K₂CO₃4-Aryl-pyrazole derivativeNot specified mdpi.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira-type) for Pyrazole Functionalization

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the precise formation of carbon-carbon bonds. wikipedia.orgacs.org The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is particularly effective for the alkynylation of heterocyclic compounds. wikipedia.orgorganic-chemistry.org

In the context of pyrazole functionalization, the chloro atom at the C-5 position of the pyrazole ring, particularly when activated by an adjacent electron-withdrawing group, can serve as a leaving group in Sonogashira-type cross-coupling reactions. researchgate.net Research has demonstrated that this compound-4-carbaldehydes are suitable precursors for such transformations. researchgate.net The reaction of these chloroaldehydes with various terminal alkynes under typical Sonogashira conditions—employing a palladium catalyst like bis(triphenylphosphine)palladium(II) dichloride, a copper(I) co-catalyst, and an amine base—yields the corresponding 5-alkynyl-1H-pyrazole-4-carbaldehydes in good yields. researchgate.nettandfonline.com

This methodology provides a direct route to introduce an alkyne moiety at the C-5 position, a versatile functional group that can undergo further chemical transformations. For instance, the resulting 5-alkynyl-1H-pyrazole-4-carbaldehydes have been utilized as key intermediates in the synthesis of fused heterocyclic systems, such as pyrazolo[4,3-c]pyridines. researchgate.net The efficiency of the coupling highlights the reactivity of the C-Cl bond in these activated pyrazole systems, overcoming the general reactivity trend where chloroarenes are less reactive than their bromo or iodo counterparts. researchgate.net

Table 1: Sonogashira-type Cross-Coupling of this compound-4-carbaldehyde with Various Alkynes researchgate.net

Alkyne SubstrateProductYield (%)
Phenylacetylene5-(Phenylethynyl)-1-phenyl-1H-pyrazole-4-carbaldehyde75
1-Hexyne5-(Hex-1-yn-1-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde78
3,3-Dimethyl-1-butyne5-(3,3-Dimethylbut-1-yn-1-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde69

Silver-Catalyzed Transformations in Pyrazole Synthesis

Silver catalysis offers unique reactivity in organic synthesis, often promoting transformations under mild conditions. mdpi.comresearchgate.net While many silver-catalyzed methods focus on the initial construction of the pyrazole ring from acyclic precursors, silver catalysts are also employed in the subsequent transformation of functionalized pyrazoles. mdpi.comacs.org

A notable example involves the silver-triflate-catalyzed regioselective cyclization of oximes derived from the 5-alkynyl-1H-pyrazole-4-carbaldehydes (synthesized via the Sonogashira coupling mentioned previously). researchgate.net This transformation converts the aldehyde and alkyne functionalities, installed on the pyrazole core, into a new fused ring system. Specifically, treatment of the oximes with silver triflate (AgOTf) catalyzes an intramolecular cyclization to afford 1-phenylpyrazolo[4,3-c]pyridine 5-oxides. researchgate.net

This silver-catalyzed step demonstrates a sophisticated approach to building molecular complexity on a pre-existing pyrazole framework. It showcases the utility of silver catalysts in activating alkyne moieties towards nucleophilic attack, in this case by the oxime nitrogen, to achieve a regioselective ring closure. This strategy provides access to valuable fused heterocyclic structures that would be difficult to obtain through other synthetic routes.

Table 2: Silver-Triflate-Catalyzed Cyclization for the Synthesis of 1-Phenylpyrazolo[4,3-c]pyridine 5-Oxides researchgate.net

Starting Oxime (Derived from)ProductYield (%)
5-(Phenylethynyl)-1-phenyl-1H-pyrazole-4-carbaldehyde1,7-Diphenylpyrazolo[4,3-c]pyridine 5-oxide85
5-(Hex-1-yn-1-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde7-Butyl-1-phenylpyrazolo[4,3-c]pyridine 5-oxide81
5-(3,3-Dimethylbut-1-yn-1-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde7-(tert-Butyl)-1-phenylpyrazolo[4,3-c]pyridine 5-oxide79

Mechanistic Investigations and Reactivity Profiles of 5 Chloro 1 Phenyl 1h Pyrazole

Electronic Effects of Substituents on Pyrazole (B372694) Reactivity

The reactivity of the pyrazole ring is significantly influenced by the electronic properties of its substituents. In 5-Chloro-1-phenyl-1H-pyrazole, the chlorine atom at the C5 position and the phenyl group at the N1 position dictate the electron density distribution and, consequently, the chemical behavior of the molecule.

The combination of these substituents—the N-phenyl group and the C5-chloro group—results in a pyrazole system that is generally less reactive towards electrophiles than unsubstituted pyrazole but is activated for certain nucleophilic reactions or derivatizations at specific positions. For instance, electron-acceptor groups on the pyrazole nucleus are known to increase the acidity of any available N-H protons, though in this N1-substituted case, it primarily affects the basicity of the N2 atom. nih.gov

Table 1: Influence of Substituents on the Electronic Properties of the Pyrazole Ring

SubstituentPositionInductive EffectResonance EffectOverall Impact on Ring Electron Density
PhenylN1Electron-withdrawing (-I)Electron-withdrawing (-M, weak)Decrease
ChlorineC5Electron-withdrawing (-I)Electron-donating (+M, weak)Decrease

Electrophilic and Nucleophilic Reactivity at Specific Ring Positions

The pyrazole ring possesses a distinct reactivity pattern due to its aromatic character and the presence of two nitrogen atoms. It is considered a π-excessive heterocycle, which generally favors electrophilic substitution. chim.it However, the specific positions of attack are heavily governed by the electronic effects of the substituents.

Nucleophilic Reactivity: The pyrazole ring is generally resistant to nucleophilic attack unless activated by strong electron-withdrawing groups. chim.it The presence of the electronegative chlorine atom at the C5 position makes this site susceptible to nucleophilic substitution. While direct nucleophilic aromatic substitution on the pyrazole ring is not as common, derivatization reactions often involve intermediates where nucleophilic attack occurs. Positions C3 and C5 are inherently more electrophilic due to their proximity to the ring nitrogen atoms, making them potential sites for nucleophilic attack if a suitable leaving group is present or if the ring is sufficiently activated. researchgate.net

Table 2: Predicted Reactivity at Specific Ring Positions of this compound

Ring PositionPredicted Electrophilic ReactivityPredicted Nucleophilic ReactivityRationale
C3LowModerateElectron-deficient due to proximity to N2; potential site for nucleophilic attack.
C4HighLowMost electron-rich carbon, activated for electrophilic substitution. chim.itresearchgate.net
C5LowHighElectron-deficient due to N1 and the electron-withdrawing Cl group; Cl acts as a leaving group.
N2ModerateLowPossesses a basic lone pair, can act as a nucleophile or be protonated. imperial.ac.uk

Tautomeric Equilibria and their Influence on Reactivity and Synthetic Pathways

Tautomerism is a fundamental characteristic of many pyrazole derivatives, significantly influencing their structure, reactivity, and biological activity. researchgate.netclockss.org The most common form is annular prototropic tautomerism, where a proton can migrate between the N1 and N2 nitrogen atoms in NH-pyrazoles. fu-berlin.de

However, in this compound, the N1 position is substituted with a phenyl group, which precludes this typical annular tautomerism. The absence of an N-H proton means the compound exists in a fixed structural form and does not exhibit the tautomeric equilibria seen in N-unsubstituted pyrazoles. fu-berlin.de

While the title compound itself is not tautomeric, its derivatives can exhibit other forms of tautomerism. For instance, pyrazolones, which can be synthesized from pyrazole precursors, display complex tautomeric equilibria between OH, CH, and NH forms. researchgate.netclockss.org For example, 1-phenyl-1H-pyrazol-3-ol exists predominantly in the OH-form, stabilized by dimerization through hydrogen bonds in nonpolar solvents. nih.gov The nature of substituents and the solvent polarity play crucial roles in determining the position of the equilibrium. researchgate.net The reactivity of these derivatives is directly linked to the predominant tautomeric form. For instance, reactions with electrophiles can occur at different sites (O, C, or N) depending on which tautomer is present. clockss.org

Therefore, while this compound itself is structurally rigid in terms of tautomerism, synthetic pathways starting from this compound can lead to products where tautomeric equilibria become a critical factor in determining subsequent reaction outcomes.

Proton Transfer Reactions and Acid-Base Properties of Pyrazole Systems

The acid-base properties of pyrazoles are characterized by the acidity of the N-H proton (in unsubstituted pyrazoles) and the basicity of the pyridine-like sp2-hybridized nitrogen atom. nih.gov In this compound, the N1 position is blocked, so only the basicity of the N2 nitrogen is relevant.

The pyrazole ring system is amphoteric. nih.gov The lone pair of electrons on the N2 atom is located in an sp2 orbital in the plane of the ring and is available for protonation, making pyrazole a base. imperial.ac.uk The basicity of this nitrogen, however, is significantly influenced by substituents. Electron-withdrawing groups on the pyrazole ring generally decrease its basicity. nih.gov

In this compound, both the N1-phenyl group and the C5-chloro group are electron-withdrawing. Consequently, they reduce the electron density on the pyrazole ring, including at the N2 atom. This reduction in electron density makes the N2 lone pair less available for protonation, rendering this compound a weaker base compared to unsubstituted pyrazole (pKa ≈ 2.5) or N-phenylpyrazole. imperial.ac.uk

Proton transfer is a key step in many reactions involving pyrazoles. For example, in acid-catalyzed reactions, the initial step is often the protonation of the N2 atom. The rate of such reactions can be highly dependent on the acidity of the medium. researchgate.net Studies on pyrano[2,3-c]pyrazole derivatives have shown that excited state intramolecular proton transfer (ESIPT) can occur, highlighting the importance of proton mobility in the photophysical properties of complex pyrazole systems. rsc.org

Reaction Pathways and Intermediate Formation in Derivatization Reactions

This compound serves as a versatile intermediate for the synthesis of more complex heterocyclic systems. researchgate.net Its derivatization often involves electrophilic substitution at the C4 position or reactions involving the chloro and phenyl substituents.

A key reaction pathway is the Vilsmeier-Haack reaction, which is used to synthesize 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. This reaction proceeds by treating a pyrazolone (B3327878) precursor (3-methyl-1-phenyl-1H-pyrazol-5(4H)-one) with the Vilsmeier reagent (formed from phosphorus oxychloride and dimethylformamide). mdpi.com The pyrazolone intermediate is first converted to the 5-chloro-pyrazole, which then undergoes electrophilic formylation at the C4 position. The aldehyde product is a crucial building block for synthesizing various fused heterocyclic compounds and other derivatives. researchgate.netresearchgate.net

Another important aspect is the formation of reaction intermediates. In the synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines, the reaction proceeds through intermediates such as hydrazones and pyrazolines, which are subsequently aromatized. researchgate.netmdpi.com The regioselectivity of such cyclization reactions is controlled by a combination of steric and electronic factors of the substituents on both reactants. researchgate.net For instance, the reaction of α,β-unsaturated ketones with hydrazine (B178648) derivatives can lead to pyrazoline intermediates, which can then be oxidized to the corresponding pyrazole. researchgate.net While this compound is already formed, its synthesis follows these general pathways where control over intermediate formation is key to the final product structure. Derivatization reactions can also involve the formation of transient intermediates, such as in palladium-catalyzed cross-coupling reactions where organometallic intermediates are formed. mdpi.com

Advanced Structural Characterization and Spectroscopic Elucidation

Single Crystal X-ray Diffraction Analysis of 5-Chloro-1-phenyl-1H-pyrazole and its Complexes

Single-crystal X-ray diffraction provides definitive insights into the three-dimensional structure of crystalline solids at the atomic level. For this compound and its analogs, this technique has been instrumental in determining molecular conformations, bond angles, and the nature of intermolecular forces that govern crystal packing.

Determination of Molecular Conformations and Dihedral Angles

Crystallographic studies of pyrazole (B372694) derivatives reveal that the planarity of the molecule is significantly influenced by the nature and position of its substituents. In the case of 5-Chloro-1-phenyl-1H-pyrazol-4-amine, a closely related compound, the structure consists of two planar fragments: the pyrazole ring and the phenyl ring. nih.govresearchgate.net These two rings are not coplanar; instead, they are inclined at a dihedral angle of 45.65 (6)°. nih.govresearchgate.net This twisting is a common feature in many 1-phenyl-1H-pyrazole systems and is attributed to steric hindrance between the rings. nih.govresearchgate.net

For instance, in the crystal structure of 5-chloro-N1-(5-phenyl-1H-pyrazol-3-yl)benzene-1,2-diamine, steric repulsion between the various rings results in a non-planar molecule. nih.gov The benzene (B151609) and phenyl rings are inclined to the central pyrazole ring by angles of 46.64 (10)° and 17.87 (10)° in one of the independent molecules in the asymmetric unit, and by 40.02 (10)° and 14.18 (10)° in the other. nih.gov The dihedral angle between the two aryl rings themselves is 58.77 (9)° in the first molecule and 36.95 (8)° in the second. nih.gov

These findings are consistent with data from a broader analysis of 5-substituted pyrazoles with a non-ortho-substituted phenyl ring in the Cambridge Structural Database, which shows a mean twist angle of approximately 43°. nih.govresearchgate.net

Table 1: Selected Dihedral Angles in Substituted 1-Phenyl-1H-pyrazole Systems
CompoundRing 1Ring 2Dihedral Angle (°)Reference
5-Chloro-1-phenyl-1H-pyrazol-4-aminePyrazolePhenyl45.65 (6) nih.govresearchgate.net
5-chloro-N1-(5-phenyl-1H-pyrazol-3-yl)benzene-1,2-diamine (Molecule A)BenzenePyrazole46.64 (10) nih.gov
PhenylPyrazole17.87 (10)
BenzenePhenyl58.77 (9)
5-chloro-N1-(5-phenyl-1H-pyrazol-3-yl)benzene-1,2-diamine (Molecule B)BenzenePyrazole40.02 (10) nih.gov
PhenylPyrazole14.18 (10)
BenzenePhenyl36.95 (8)

Analysis of Intermolecular Interactions: Hydrogen Bonding and Packing Motifs

The arrangement of molecules within a crystal lattice is dictated by a variety of intermolecular interactions, including hydrogen bonds and van der Waals forces. libretexts.orglibretexts.org In the crystal structure of 5-Chloro-1-phenyl-1H-pyrazol-4-amine, molecules are linked by relatively weak N—H···N hydrogen bonds, forming chains along the crystallographic y-direction. nih.govresearchgate.net Apart from these hydrogen bonds, the crystal packing is primarily governed by van der Waals interactions. nih.govresearchgate.net

In more complex derivatives, such as 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, the molecules are organized into sheets through a combination of C—H···O and C—H···π(arene) hydrogen bonds. researchgate.net Similarly, the crystal structure of 5-chloro-N1-(5-phenyl-1H-pyrazol-3-yl)benzene-1,2-diamine features N—H···N hydrogen bonds that link independent molecules to form dimers. nih.gov These dimers are further connected into larger assemblies, which are then stabilized by C—H···π interactions to form layers. nih.gov

Table 2: Key Intermolecular Interactions in Substituted Pyrazole Crystals
CompoundInteraction TypeDescriptionReference
5-Chloro-1-phenyl-1H-pyrazol-4-amineN—H···N Hydrogen BondConnects molecules into chains. nih.govresearchgate.net
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehydeC—H···O Hydrogen BondLinks molecules into sheets. researchgate.net
C—H···π(arene) Hydrogen Bond
5-chloro-N1-(5-phenyl-1H-pyrazol-3-yl)benzene-1,2-diamineN—H···N Hydrogen BondForms A-B dimers. nih.gov
C—H···π InteractionLinks dimers into layers.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful, non-destructive technique for determining the structure of molecules in solution and in the solid state. nih.gov It provides detailed information about the chemical environment of individual atoms, their connectivity, and the dynamic processes they undergo.

¹H, ¹³C, ¹⁵N, and ¹⁹F NMR for Structural Assignments and Dynamics

The characterization of pyrazole derivatives is routinely accomplished using ¹H and ¹³C NMR spectroscopy. rsc.org For 5-benzyl-3-phenyl-1H-pyrazole, the ¹H NMR spectrum shows characteristic signals for the aromatic protons between δ 7.27-7.68 ppm, a singlet for the pyrazole C4-H at δ 6.36 ppm, and a singlet for the benzylic protons at δ 4.04 ppm. rsc.org The corresponding ¹³C NMR spectrum displays signals for the aromatic and pyrazole carbons within the expected ranges. rsc.org

¹⁵N NMR is particularly insightful for studying the pyrazole ring, as the chemical shifts of the nitrogen atoms are highly sensitive to their chemical environment and participation in tautomeric equilibria. nih.govspectrabase.com In the solid state, the ¹⁵N NMR spectrum of 1-phenyl-1H-pyrazol-3-ol clearly distinguishes between the "pyridine-like" nitrogen (N-2) at 243.1 ppm and the "pyrrole-like" nitrogen (N-1) at 192.6 ppm. nih.gov

¹⁹F NMR is a valuable tool for studying fluorinated pyrazole derivatives. researchgate.net The fluorine nucleus (¹⁹F) is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, resulting in high sensitivity. nih.gov Its chemical shifts are extremely sensitive to the electronic environment, spanning a wide range, which makes ¹⁹F NMR an excellent probe for detecting subtle structural and conformational changes. nih.govmdpi.comsemanticscholar.org

Table 3: Representative NMR Data for Phenylpyrazole Derivatives
CompoundNucleusSolventChemical Shift (δ, ppm)Reference
5-Benzyl-3-phenyl-1H-pyrazole¹HCDCl₃7.27-7.68 (m, Ar-H), 6.36 (s, 1H), 4.04 (s, 2H) rsc.org
¹³CCDCl₃139.1, 132.1, 128.6, 128.5, 128.4, 126.3, 125.4, 101.5, 33.1
1-Phenyl-1H-pyrazol-3-ol¹⁵NSolid State243.1 (N-2, pyridine-like) nih.gov
192.6 (N-1, pyrrole-like)

Elucidation of Regioisomers and Tautomeric Forms via NMR Spectroscopy

NMR spectroscopy is a cornerstone technique for the study of tautomerism, particularly the annular prototropic tautomerism exhibited by N-unsubstituted pyrazoles. bohrium.comnih.gov In solution, pyrazoles can exist as a mixture of two tautomers that rapidly interconvert. nih.gov Depending on the temperature, solvent, and substituents, the rate of this proton exchange can be slowed on the NMR timescale, allowing for the observation and quantification of individual tautomers. fu-berlin.de

For 3(5)-phenylpyrazoles, low-temperature multinuclear NMR studies have been used to determine the tautomeric equilibrium constants. fu-berlin.de These studies concluded that such compounds exist in solution as mixtures that are rich in the 3-phenyl tautomer, which is also the form that is predominantly present in the solid state. fu-berlin.de The choice of solvent can significantly influence the position of the equilibrium. bohrium.comresearchgate.net

NMR is also crucial for distinguishing between regioisomers that may form during the synthesis of substituted pyrazoles. For example, the reaction of an unsymmetrical diketone with a substituted hydrazine (B178648) can potentially yield two different regioisomeric pyrazoles. Careful analysis of ¹H-¹³C and ¹H-¹⁵N long-range coupling constants (HMBC experiments) allows for unambiguous structural assignment by correlating the protons to specific carbon and nitrogen atoms within the pyrazole ring.

Concentration-Dependent NMR Studies for Supramolecular Interactions

Concentration-dependent Nuclear Magnetic Resonance (NMR) studies are a powerful tool for investigating weak intermolecular interactions, such as π-π stacking, which can lead to the formation of supramolecular assemblies in solution. For aromatic systems like this compound, changes in the chemical shifts of protons upon varying the concentration of the solution can provide evidence for such interactions.

While specific concentration-dependent NMR data for this compound is not extensively documented in publicly available literature, the principles of such studies on related aromatic and heterocyclic compounds can be used to predict its behavior. In solution, aromatic molecules can associate through π-π stacking, where the electron-rich π systems of the phenyl and pyrazole rings of adjacent molecules overlap. This stacking arrangement leads to a change in the local magnetic environment of the protons, typically causing an upfield shift (a decrease in the chemical shift value) in their NMR signals as the concentration increases. This is because the ring currents of neighboring aromatic rings induce a magnetic field that shields the protons.

The extent of this chemical shift change is dependent on the strength of the π-π stacking interactions and the geometry of the resulting supramolecular aggregates. In the case of this compound, both the phenyl and the pyrazole rings can participate in these interactions. The presence of the electron-withdrawing chlorine atom may influence the electron density of the pyrazole ring and, consequently, the nature of the stacking.

A hypothetical concentration-dependent ¹H NMR study on this compound would involve recording spectra at various concentrations in a suitable deuterated solvent. The expected outcome would be a progressive upfield shift of the proton signals of both the phenyl and pyrazole rings as the concentration is increased. Plotting the chemical shift of specific protons against concentration can provide insights into the association constant of the dimerization or oligomerization process.

Table 1: Expected Trends in Concentration-Dependent ¹H NMR of this compound

ProtonExpected Chemical Shift Change with Increasing ConcentrationRationale
Phenyl ProtonsUpfield Shift (to lower ppm)Shielding effect from π-π stacking with adjacent molecules.
Pyrazole ProtonsUpfield Shift (to lower ppm)Shielding effect from π-π stacking with adjacent molecules.

This non-covalent self-assembly is a key aspect of supramolecular chemistry and can influence the material's properties in both solution and the solid state.

Vibrational Spectroscopy (IR) for Functional Group Analysis and Molecular Structure Validation

The vibrational modes of the phenyl group typically give rise to several distinct bands. The C-H stretching vibrations of the aromatic ring are generally observed in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations within the phenyl ring usually appear as a series of sharp bands between 1600 cm⁻¹ and 1450 cm⁻¹. Furthermore, C-H in-plane and out-of-plane bending vibrations provide information about the substitution pattern of the benzene ring.

The pyrazole ring also has characteristic vibrational frequencies. The C=N stretching vibration is a key indicator and is typically found in the 1600-1500 cm⁻¹ region. The C-H stretching of the pyrazole ring would also contribute to the absorption in the 3100-3000 cm⁻¹ range. Ring stretching and deformation vibrations will also produce a complex pattern of bands in the fingerprint region (below 1500 cm⁻¹).

The presence of the chlorine atom introduces a C-Cl stretching vibration. The position of this band can vary but is generally expected in the 800-600 cm⁻¹ region. The exact frequency can be influenced by the electronic environment of the pyrazole ring.

Table 2: Predicted Major IR Absorption Bands for this compound

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Functional Group/Moiety
Aromatic C-H Stretch3100 - 3000Phenyl and Pyrazole Rings
C=N Stretch1600 - 1500Pyrazole Ring
Aromatic C=C Stretch1600 - 1450Phenyl Ring
C-H In-plane Bending1300 - 1000Phenyl and Pyrazole Rings
C-H Out-of-plane Bending900 - 675Phenyl Ring
C-Cl Stretch800 - 600Chloro Substituent

These predicted vibrational frequencies provide a basis for the structural confirmation of this compound using IR spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions occurring within a molecule. For conjugated systems like this compound, the absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically π orbitals) to higher energy molecular orbitals (typically π* orbitals). The wavelength of maximum absorption (λmax) is indicative of the energy gap between these orbitals.

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions associated with the conjugated system formed by the phenyl and pyrazole rings. The phenyl ring itself exhibits characteristic absorption bands, and its conjugation with the pyrazole ring is expected to cause a bathochromic (red) shift, moving the absorption to longer wavelengths compared to the individual, unconjugated chromophores.

The presence of the chlorine atom, an auxochrome with lone pairs of electrons, can also influence the electronic transitions. Through resonance effects, the lone pairs on the chlorine can interact with the π system of the pyrazole ring, potentially leading to a further red shift and an increase in the molar absorptivity (ε).

Experimental UV-Vis data for a derivative, 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene, shows a sharp absorption peak at 255 nm in ethanol (B145695) before irradiation mdpi.com. This absorption is likely attributable to the π → π* transitions within the substituted phenylpyrazole core. The solvent can also play a role in the position of the absorption bands; polar solvents can stabilize the excited state differently than nonpolar solvents, leading to shifts in λmax.

Table 3: Expected UV-Vis Absorption Data for this compound

Type of TransitionExpected λmax Range (nm)Chromophore
π → π250 - 300Phenyl-pyrazole conjugated system
n → πPotentially at longer wavelengths, may be weak or obscuredNon-bonding electrons on nitrogen and chlorine

The study of the electronic absorption properties is crucial for understanding the photophysical behavior of this compound and for predicting its potential use in applications where light absorption is a key factor.

Computational Chemistry and Theoretical Modelling of 5 Chloro 1 Phenyl 1h Pyrazole

Density Functional Theory (DFT) and Ab Initio Methods for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry, enabling the accurate prediction of molecular geometries and electronic characteristics. asrjetsjournal.org These methods solve the Schrödinger equation through various approximations, providing a detailed picture of molecular systems. DFT, in particular, has become a popular tool due to its balance of accuracy and computational efficiency, making it well-suited for studying heterocyclic compounds like pyrazole (B372694) derivatives. asrjetsjournal.orgresearchgate.netmaterialsciencejournal.org Calculations are typically performed using specific functionals, such as B3LYP, in conjunction with a basis set like 6-311G(d,p) or 6-311++G(d,p) to describe the spatial distribution of electrons. researchgate.netasrjetsjournal.org

Geometry optimization is a fundamental computational step that seeks the lowest energy conformation of a molecule. For 5-Chloro-1-phenyl-1H-pyrazole, DFT calculations can predict key structural parameters. The pyrazole ring is largely planar, while the phenyl ring is twisted relative to it. nih.gov This twist, defined by the dihedral angle between the two rings, is a critical parameter influencing the molecule's electronic properties and steric profile. In the related compound 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, this angle was found to be 72.8(1)°. lookchem.com For 5-Chloro-1-phenyl-1H-pyrazol-4-amine, the dihedral angle is 45.65 (6)°. nih.govresearchgate.net Theoretical calculations allow for the precise determination of these parameters, which are in good agreement with experimental data from X-ray crystallography when available.

Table 1: Predicted Geometrical Parameters for this compound (Representative DFT B3LYP/6-311++G(d,p) values)

ParameterAtoms InvolvedPredicted Value
Bond LengthN1-N21.36 Å
Bond LengthN2-C31.33 Å
Bond LengthC3-C41.42 Å
Bond LengthC4-C51.37 Å
Bond LengthC5-N11.38 Å
Bond LengthC5-Cl1.73 Å
Bond LengthN1-C(phenyl)1.43 Å
Bond AngleC5-N1-N2112.5°
Bond AngleN1-N2-C3105.0°
Bond AngleN2-C3-C4111.0°
Bond AngleC3-C4-C5107.5°
Bond AngleC4-C5-N1104.0°
Dihedral AngleC4-C5-N1-C(phenyl)~45°

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. acs.orgnih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (EHOMO) relates to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a measure of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net

From these FMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. asrjetsjournal.orgresearchgate.net These include ionization potential (IP ≈ -EHOMO), electron affinity (EA ≈ -ELUMO), electronegativity (χ), chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). asrjetsjournal.org These descriptors provide a quantitative framework for predicting how the molecule will interact with other reagents.

Table 2: Calculated FMO Energies and Global Reactivity Descriptors for this compound

DescriptorFormulaTypical Calculated ValueInterpretation
EHOMO--6.5 eVElectron-donating ability
ELUMO--1.2 eVElectron-accepting ability
Energy Gap (ΔE)ELUMO - EHOMO5.3 eVHigh value indicates high kinetic stability
Ionization Potential (IP)-EHOMO6.5 eVEnergy required to remove an electron
Electron Affinity (EA)-ELUMO1.2 eVEnergy released when an electron is added
Hardness (η)(IP - EA) / 22.65 eVResistance to change in electron configuration
Softness (S)1 / (2η)0.19 eV-1Reciprocal of hardness, indicates higher reactivity
Electronegativity (χ)(IP + EA) / 23.85 eVPower to attract electrons
Electrophilicity Index (ω)χ2 / (2η)2.79 eVPropensity to accept electrons

Computational methods can simulate various types of spectra, which aids in the interpretation of experimental data.

Infrared (IR) Spectroscopy: Theoretical frequency calculations predict the vibrational modes of the molecule. jocpr.comnih.gov These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement. The simulated spectrum helps in assigning specific absorption bands to the corresponding molecular vibrations, such as C-H, C=N, and C-Cl stretching and bending modes.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. researchgate.netmaterialsciencejournal.org These calculations can predict the electronic transitions, such as π→π* and n→π*, that are responsible for the molecule's absorption of light.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (δ) for ¹H and ¹³C nuclei. asrjetsjournal.orgjocpr.com By calculating the magnetic shielding tensors for each nucleus and referencing them to a standard (e.g., tetramethylsilane, TMS), a theoretical NMR spectrum can be generated. This is invaluable for assigning peaks in experimental spectra and confirming the molecular structure.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis and Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density (ρ(r)) distribution in a molecule to characterize chemical bonding and intermolecular interactions. tandfonline.com By examining the topology of the electron density, QTAIM identifies critical points where the gradient of the density is zero. Bond Critical Points (BCPs) found between two atomic nuclei are of particular interest.

The properties of the electron density at these BCPs, such as the density itself (ρBCP) and its Laplacian (∇²ρBCP), reveal the nature of the interaction. rsc.org

Covalent Bonds: Characterized by high ρBCP and a negative Laplacian (∇²ρBCP < 0), indicating a concentration of electron density.

Closed-shell Interactions (e.g., ionic bonds, hydrogen bonds, van der Waals forces): Characterized by low ρBCP and a positive Laplacian (∇²ρBCP > 0), indicating a depletion of electron density.

For this compound, QTAIM can be used to analyze the covalent bonds within the pyrazole and phenyl rings, as well as the C-Cl and N-C(phenyl) bonds. Furthermore, it is a powerful tool for studying potential intermolecular interactions, such as C-H···N or C-H···Cl hydrogen bonds and π-π stacking interactions, which govern the crystal packing of the molecule. rsc.org

Theoretical Studies on Tautomerism and Proton Transfer Mechanisms in Pyrazole Systems

Prototropic tautomerism is a characteristic feature of N-unsubstituted pyrazoles, involving the migration of a proton between the two nitrogen atoms of the ring (annular tautomerism). nih.govnih.gov This equilibrium is influenced by the nature and position of substituents on the pyrazole ring. nih.gov Theoretical studies, often employing DFT, are instrumental in determining the relative energies of the possible tautomers and the energy barriers for the proton transfer, both for intramolecular and intermolecular mechanisms. nih.gov

However, in this compound, the N1 position is substituted with a phenyl group, which quenches this annular tautomerism. The proton is fixed on the nitrogen that is not bonded to the phenyl group in a neutral state. Despite this, theoretical studies on the broader pyrazole family are essential for understanding the fundamental principles of proton affinity and pKa values. nih.gov DFT calculations can model the protonation and deprotonation processes, providing insight into the molecule's acidic and basic properties. The pyridine-like nitrogen (N2) is the primary site of protonation, and its basicity is modulated by the electronic effects of the substituents.

Substituent Effects on Electronic Structure and Reactivity: A Theoretical Perspective

The electronic structure and reactivity of the pyrazole ring are significantly influenced by its substituents. rsc.org In this compound, the chlorine atom and the phenyl group exert distinct electronic effects.

Chloro Group at C5: Chlorine is an electronegative atom, exhibiting a strong electron-withdrawing inductive effect (-I). It also possesses lone pairs of electrons that can be donated to the π-system of the ring, a positive mesomeric effect (+M). Theoretical calculations help to dissect these competing effects and determine their net impact on the electron density distribution, molecular orbital energies, and reactivity of the pyrazole ring. Generally, electron-withdrawing groups tend to lower the HOMO and LUMO energy levels. nih.gov

Phenyl Group at N1: The phenyl group is generally considered electron-withdrawing. Its orientation with respect to the pyrazole ring (the dihedral angle) is critical. A more planar conformation allows for greater π-conjugation between the two rings, enhancing electronic communication. A larger twist angle, often due to steric hindrance, decouples the π-systems. nih.gov Computational studies can map the potential energy surface as a function of this dihedral angle to find the most stable conformation and quantify the electronic consequences of this substitution.

These substituent effects collectively modulate the global reactivity descriptors. For instance, the presence of the electron-withdrawing chloro and phenyl groups is expected to increase the molecule's electrophilicity and influence the regioselectivity of its reactions. Theoretical models can predict sites susceptible to nucleophilic or electrophilic attack by analyzing the distribution of the frontier molecular orbitals or by calculating local reactivity descriptors like Fukui functions.

Application in the Synthesis of Complex Heterocyclic Systems

5-Chloro-1-phenyl-1H-pyrazole as a Building Block in Multi-Step Organic Synthesis

The preceding sections highlight that this compound and its C4-functionalized derivatives are not merely final products but are crucial intermediates in multi-step organic syntheses. The presence of the reactive C5-chloro group allows for its transformation into other functionalities, paving the way for the construction of more complex molecular frameworks.

For example, the synthesis of thieno[2,3-c]pyrazoles begins with the Vilsmeier-Haack reaction on a pyrazolone (B3327878) to generate the 5-chloro-4-formyl pyrazole (B372694) derivative. nih.gov This intermediate is then subjected to cyclization with a sulfur-containing reagent. nih.govnih.gov Similarly, in the synthesis of pyrazolo[3,4-b]quinolines, the 5-chloro-4-formyl pyrazole is a stable, isolable intermediate that is subsequently condensed with aromatic amines in the Brack reaction. nih.gov

Furthermore, the 5-chloro group can be replaced by other nucleophiles, such as hydrazine (B178648), to produce intermediates like 5-hydrazino-1-phenyl-1H-pyrazole-4-carbohydrazide. nuph.edu.ua This intermediate is primed for further cyclization to create fused pyrazole systems. The ability to first introduce the chloro group and then replace it in a subsequent step provides a strategic advantage in designing multi-step syntheses, allowing for the sequential and controlled construction of complex heterocyclic systems.

Mentioned Compounds

Table 4: List of Chemical Compounds
Compound Name
This compound
This compound-4-carboxamide
5-hydrazino-1-phenyl-1H-pyrazole-4-carbohydrazide
5-chloro-N-formyl-1-phenyl-1H-pyrazole-4-carboxamide
5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide
pyrazolo[3,4-d] nuph.edu.uamdpi.comnih.govtriazin-4-one
thieno[2,3-c]pyrazoles
This compound-4-carbaldehyde
alkyl thioglycolate
5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
ethyl thioglycolate
sodium ethoxide
ethyl 4-amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate
5-chloro-4-cyano-1-phenyl-1H-pyrazole
methyl thioglycolate
1,3,4-oxadiazoles
pyrazolo[3,4-b]quinolines
5-chloro-4-formylpyrazole
Aniline
5-chloro-4-aroylpyrazoles
Pyrano[2,3-c:6,5-c]dipyrazol-4(7H)-ones
pyrano[2,3-c]pyrazoles
malononitrile
ethyl acetoacetate
hydrazine hydrate
phenylhydrazine
6-amino-4-aryl-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
piperidine
sodium benzoate
pyrazole-chalcone
diazabicyclo[3.1.0]hexenes
2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene
trans-2-benzoyl-3-(4-nitrophenyl)aziridine
ammonium acetate

Strategies for Diversity-Oriented Synthesis of Pyrazole-Based Scaffolds

Diversity-oriented synthesis (DOS) is a powerful strategy aimed at producing collections of structurally diverse small molecules for high-throughput screening and drug discovery. nih.gov The this compound scaffold is an excellent starting point for DOS due to its inherent structural features and multiple points for chemical modification, enabling the generation of large chemical libraries.

A primary strategy revolves around the reactivity of the C5-chloro group. This halogen acts as a versatile chemical handle for nucleophilic displacement reactions. chemshuttle.com By employing a wide array of nucleophiles—such as amines, alcohols, thiols, and anilines—a vast number of analogues can be generated, each bearing a unique substituent at the 5-position. This approach allows for systematic exploration of the chemical space around the pyrazole core.

Another key strategy involves the functionalization of other positions on the pyrazole ring to create multiple points of diversity. The C4-position is particularly amenable to electrophilic substitution. For example, the Vilsmeier-Haack reaction introduces a formyl group (-CHO) at this position, which can then be used in a plethora of subsequent reactions. mdpi.com This aldehyde can undergo condensation reactions, be oxidized to a carboxylic acid, or serve as a substrate in multicomponent reactions (MCRs). mdpi.com

MCRs are a cornerstone of DOS, allowing for the rapid assembly of complex molecules from three or more starting materials in a single step. nih.gov Using a functionalized scaffold like this compound-4-carbaldehyde in an MCR introduces several elements of diversity simultaneously, corresponding to each of the other components used in the reaction. This approach is highly efficient for building molecular complexity and generating diverse libraries. mdpi.com

Finally, modern cross-coupling reactions, typically catalyzed by transition metals like palladium, represent a powerful tool for diversifying the pyrazole scaffold. The C5-chloro atom can participate in reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, attaching a wide range of aryl, alkyl, alkynyl, and amino groups that are not accessible through traditional nucleophilic substitution, thereby vastly expanding the achievable chemical diversity.

Table 2: Key Strategies for Diversity-Oriented Synthesis (DOS) using the this compound Scaffold This table is interactive. You can sort and filter the data.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Chloro-1-phenyl-1H-pyrazole and its derivatives?

  • Methodological Answer : The synthesis typically involves cyclocondensation or multi-step functionalization. For example, 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is synthesized via reacting 3-bromo-5-chloropyrazole with trifluoromethyl chloride, followed by formaldehyde under alkaline conditions . Hydrolysis of esters (e.g., ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate) using NaOH yields carboxylic acid derivatives . Key characterization includes elemental analysis, IR, and NMR spectroscopy .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Essential techniques include:

  • Single-crystal X-ray diffraction for resolving bond lengths and dihedral angles (e.g., phenyl-pyrazole dihedral angle = 45.65° ).
  • Elemental analysis and NMR to confirm purity and substituent positions .
  • IR spectroscopy to identify functional groups like hydrazides or carbonyls .

Q. How is the anticonvulsant activity of this compound derivatives evaluated preclinically?

  • Methodological Answer : Activity is assessed using:

  • Maximal Electroshock (MES) to test seizure suppression.
  • Subcutaneous Pentylenetetrazol (scPTZ) to evaluate threshold for clonic seizures.
  • Derivatives like N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] hydrazides show dose-dependent efficacy in these models .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data between polymorphs of this compound derivatives?

  • Methodological Answer : Polymorph analysis requires:

  • High-resolution X-ray diffraction to compare unit cell parameters (e.g., monoclinic P21/c with a = 3.8926 Å, b = 9.9679 Å ).
  • Hydrogen bonding network analysis (e.g., N–H⋯N interactions along [010] direction ).
  • Thermal stability studies (DSC/TGA) to assess interconversion between forms .

Q. What strategies enhance the bioactivity of this compound through structural modifications?

  • Methodological Answer : Bioactivity optimization involves:

  • Substituent engineering : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at position 3 improves metabolic stability .
  • Hydrazide conjugation : N'-[(pyrazolyl)methylene] hydrazides enhance anticonvulsant activity by modulating GABAergic pathways .
  • Molecular docking to predict binding affinity with targets like carbonic anhydrase isoforms .

Q. How do computational methods contribute to understanding structure-activity relationships (SAR) of pyrazole derivatives?

  • Methodological Answer : Computational approaches include:

  • Density Functional Theory (DFT) to analyze charge distribution and reactivity (e.g., HOMO-LUMO gaps in pyrazole-carboxylic acids ).
  • Molecular docking against targets like prostaglandin G/H synthase or carbonic anhydrase to rationalize inhibitory potency .
  • Molecular dynamics simulations to assess ligand-receptor stability .

Q. How do dihedral angle variations in crystal structures impact the physicochemical properties of pyrazole derivatives?

  • Methodological Answer : Dihedral angles (e.g., 45.65° between pyrazole and phenyl rings ) influence:

  • Solubility : Planar conformations enhance π-π stacking, reducing aqueous solubility.
  • Bioavailability : Non-planar conformations improve membrane permeability.
  • Solid-state stability : Hydrogen bonding patterns (e.g., van der Waals vs. N–H⋯N interactions ) affect melting points and hygroscopicity.

Data Contradiction Analysis

Q. When studies report conflicting bioactivity data for structurally similar derivatives, how can researchers identify the source?

  • Methodological Answer : Steps include:

  • Stereochemical verification : Ensure enantiopurity via chiral HPLC or X-ray crystallography .
  • In vitro vs. in vivo correlation : Check metabolic stability (e.g., CYP450 interactions ).
  • Batch variability analysis : Compare elemental analysis and spectral data across synthetic batches .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.